Product packaging for 2,3-Dimethyl-3-hexanol(Cat. No.:CAS No. 4166-46-5)

2,3-Dimethyl-3-hexanol

Cat. No.: B1581839
CAS No.: 4166-46-5
M. Wt: 130.23 g/mol
InChI Key: CGWJMIUMPDDHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives on Hexanol Synthesis and Reactivity

The synthesis of alcohols, including hexanols, has been a central theme in the history of organic chemistry. Early methods often relied on the hydrolysis of alkyl halides or the reduction of carbonyl compounds. However, the development of the Grignard reaction by French chemist Victor Grignard in 1900 revolutionized the synthesis of alcohols, particularly secondary and tertiary alcohols. thermofisher.comnumberanalytics.com This reaction, which involves the addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound, provided a versatile and efficient method for forming new carbon-carbon bonds and creating complex alcohol structures. numberanalytics.comnumberanalytics.com The synthesis of 2,3-dimethyl-3-hexanol is a classic example of the application of the Grignard reaction, where a suitable ketone is treated with a Grignard reagent to yield the desired tertiary alcohol. brainly.comkhanacademy.org

The study of the reactivity of hexanols and other alcohols has also evolved significantly over time. Early investigations focused on fundamental reactions such as oxidation and dehydration. It was established that tertiary alcohols, unlike primary and secondary alcohols, are resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group. sioc-journal.cnacs.orgbritannica.com The acid-catalyzed dehydration of tertiary alcohols to form alkenes has also been a subject of extensive study, with the mechanism often proceeding through a stable tertiary carbocation intermediate. researchgate.netosti.gov More recently, research has expanded to include more advanced transformations, such as photocatalytic reactions and the development of new catalytic systems for the selective synthesis and modification of branched alcohols. rsc.orgrsc.org

Structural Features and Chemical Classifications of Tertiary Alcohols

Tertiary alcohols are defined by the structural feature of a hydroxyl (-OH) group attached to a tertiary carbon atom. nih.govrsc.org This means the carbon atom bonded to the hydroxyl group is also bonded to three other carbon atoms. The general formula for a tertiary alcohol is R₃COH, where 'R' represents alkyl groups. rsc.org In the case of this compound, the hydroxyl group is on the third carbon of a hexane (B92381) chain, which is also bonded to a methyl group and an ethyl group, in addition to the propyl group of the main chain.

This structural arrangement has several important consequences:

Steric Hindrance: The three alkyl groups surrounding the hydroxyl group create a sterically hindered environment. This can affect the accessibility of the hydroxyl group to reagents and influence the rates of certain reactions.

Reactivity: The reactivity of tertiary alcohols is distinct from that of primary and secondary alcohols. They are resistant to oxidation under standard conditions because this would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. sioc-journal.cnresearchgate.net However, they readily undergo dehydration reactions in the presence of acid, forming a stable tertiary carbocation intermediate. rsc.orgresearchgate.net

Acidity: Tertiary alcohols are generally less acidic than primary and secondary alcohols. spectrabase.com

The classification of an alcohol as primary, secondary, or tertiary is crucial for predicting its chemical behavior and for designing synthetic routes. rsc.org

Overview of Research Trajectories in Branched Alcohol Chemistry

Research in the field of branched alcohol chemistry has followed several key trajectories, driven by the need for more efficient and selective synthetic methods and the desire to create novel molecules with specific properties.

One significant area of research has been the development of asymmetric synthesis methods to produce chiral tertiary alcohols with high enantiomeric purity. sioc-journal.cn This is particularly important in the pharmaceutical and agrochemical industries, where the biological activity of a molecule can be highly dependent on its stereochemistry. Kinetic resolution, using both enzymatic and non-enzymatic catalysts, has emerged as a powerful strategy for separating racemic mixtures of tertiary alcohols. thieme-connect.comthieme-connect.com

Another major research trend is the exploration of new catalytic systems for the synthesis and transformation of branched alcohols. This includes the development of more sustainable and environmentally friendly methods, such as the use of photocatalysts for the oxidation of alcohols. rsc.orgrsc.org Research has also focused on "hydrogen borrowing" catalysis, which allows for the use of secondary alcohols in alkylation reactions to form β-branched carbonyl compounds. acs.org Additionally, the Guerbet reaction, a century-old method for alcohol coupling, is experiencing a resurgence of interest for producing branched-chain higher alcohols from bio-based feedstocks. rsc.orgcore.ac.uk

The study of the reactivity of branched alcohols continues to be an active area of investigation. This includes detailed mechanistic studies of fundamental reactions like dehydration to better control product distribution. rsc.orgresearchgate.net Furthermore, the unique properties of branched alcohols make them interesting candidates for applications in materials science and as fuel additives, driving further research into their synthesis and characterization. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₈O nist.govnih.gov
Molar Mass130.23 g/mol nih.gov
Boiling Point157-159 °C
Density0.833 g/cm³
Refractive Index1.434
Flash Point49 °C
IUPAC Name2,3-dimethylhexan-3-ol nih.gov
CAS Number4166-46-5 nist.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B1581839 2,3-Dimethyl-3-hexanol CAS No. 4166-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-5-6-8(4,9)7(2)3/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWJMIUMPDDHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961886
Record name 2,3-Dimethylhexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4166-46-5
Record name 2,3-Dimethyl-3-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4166-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylhexan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004166465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylhexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylhexan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.836
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Nomenclature, Stereochemistry, and Isomerism of 2,3 Dimethyl 3 Hexanol

IUPAC Naming Conventions and Common Aliases

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,3-dimethylhexan-3-ol . nih.govnist.gov This name is derived by identifying the longest carbon chain containing the hydroxyl group (a hexane (B92381) chain), numbering it to give the hydroxyl group the lowest possible locant (position 3), and then naming the methyl substituents at their respective positions (2 and 3).

In addition to its formal IUPAC name, the compound is frequently referred to by several other names and aliases in chemical literature and databases. These include:

2,3-Dimethyl-3-hexanol cas.orgnist.govmolport.com

3-Hexanol, 2,3-dimethyl- chemeo.comcas.orgcymitquimica.com

The Chemical Abstracts Service (CAS) has assigned the registry number 4166-46-5 to this compound, which serves as a unique identifier. nist.govmolport.com

Table 1: Identification of this compound

Identifier Type Identifier
IUPAC Name 2,3-dimethylhexan-3-ol
Common Name This compound
CAS Number 4166-46-5
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol

| InChI Key | CGWJMIUMPDDHQC-UHFFFAOYSA-N |

Chirality and Stereoisomeric Forms

The structure of this compound contains two chiral centers, which are carbon atoms bonded to four different substituent groups. These are the carbon atoms at positions 2 (C2) and 3 (C3) of the hexane backbone.

Chirality at C2: The C2 atom is bonded to a hydrogen atom, a methyl group (-CH3), the C1 methyl group, and the complex C3 substituent [-C(OH)(CH3)(CH2CH2CH3)]. Since all four groups are different, C2 is a stereocenter.

Chirality at C3: The C3 atom is bonded to a hydroxyl group (-OH), a methyl group (-CH3), the C2 substituent [-CH(CH3)2], and the propyl group (-CH2CH2CH3). These four distinct groups confirm that C3 is also a stereocenter.

The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n stereoisomers. For this compound, with two chiral centers, there are 22 = 4 possible stereoisomers. These stereoisomers are distinct molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

The four stereoisomeric forms are designated by their absolute configurations (R or S) at each chiral center:

(2R, 3R)-2,3-dimethyl-3-hexanol

(2S, 3S)-2,3-dimethyl-3-hexanol

(2R, 3S)-2,3-dimethyl-3-hexanol

(2S, 3R)-2,3-dimethyl-3-hexanol

Enantiomeric and Diastereomeric Relationships

The four stereoisomers of this compound are related to each other as either enantiomers or diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com They have identical physical properties (e.g., boiling point, density) except for their interaction with plane-polarized light (they rotate it in equal but opposite directions). For this compound, there are two pairs of enantiomers:

(2R, 3R) and (2S, 3S)

(2R, 3S) and (2S, 3R)

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.comaskfilo.com This occurs when a molecule has two or more stereocenters and isomers differ in configuration at some, but not all, of these centers. Diastereomers have different physical and chemical properties. Any stereoisomer in the set is a diastereomer of any other isomer that is not its enantiomer. For example:

(2R, 3R) is a diastereomer of (2R, 3S) and (2S, 3R).

Table 2: Stereochemical Relationships of this compound Isomers

Isomer 1 Isomer 2 Relationship
(2R, 3R) (2S, 3S) Enantiomers
(2R, 3S) (2S, 3R) Enantiomers
(2R, 3R) (2R, 3S) Diastereomers
(2R, 3R) (2S, 3R) Diastereomers
(2S, 3S) (2R, 3S) Diastereomers

Comparative Analysis with Related Hexanol Isomers

This compound is one of many structural isomers of octanol (B41247) (C8H18O). Comparing it with other dimethyl-substituted hexanol isomers highlights how the placement of the hydroxyl and methyl groups influences the compound's classification and properties.

This compound is a tertiary alcohol . cymitquimica.com The hydroxyl group is attached to a tertiary carbon (C3), which is bonded to three other carbon atoms. Tertiary alcohols are generally resistant to oxidation under standard conditions.

2,4-Dimethyl-3-hexanol is a secondary alcohol . The hydroxyl group is on a secondary carbon (C3), which is bonded to two other carbon atoms. Secondary alcohols can be oxidized to form ketones.

2,3-Dimethyl-2-hexanol is also a tertiary alcohol , with the hydroxyl group at the C2 position. nih.gov

2,2-Dimethyl-3-hexanol is a secondary alcohol , with the hydroxyl group at C3 and both methyl groups at C2. chemicalbook.comoup.com

The steric hindrance around the hydroxyl group, which is significant in this compound due to the adjacent methyl groups, affects its reactivity and intermolecular interactions, such as hydrogen bonding.

Table 3: Comparison of Selected Dimethyl-Hexanol Isomers

Compound Name CAS Number Molecular Formula Alcohol Type Key Structural Features
This compound 4166-46-5 C8H18O Tertiary -OH on C3; Methyl groups on C2 and C3
2,4-Dimethyl-3-hexanol 13432-25-2 C8H18O Secondary -OH on C3; Methyl groups on C2 and C4
2,3-Dimethyl-2-hexanol 19550-03-9 C8H18O Tertiary -OH on C2; Methyl groups on C2 and C3
2,2-Dimethyl-3-hexanol 4209-90-9 C8H18O Secondary -OH on C3; Two methyl groups on C2

| 3,3-Dimethyl-2-hexanol | 22025-20-3 | C8H18O | Secondary | -OH on C2; Two methyl groups on C3 |

Absolute Configuration Assignment Methodologies

The absolute configuration (R or S) of each chiral center in a stereoisomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules . masterorganicchemistry.commsu.edu This systematic process involves two main steps:

Assigning Priorities: The four atoms or groups directly attached to the chiral center are ranked in order of decreasing atomic number. The atom with the highest atomic number receives the highest priority (1), and the lowest receives priority (4). If two atoms are isotopes, the one with the higher mass number has priority. If a decision cannot be reached with the directly attached atoms, the process continues to the next atoms along each substituent chain until a point of difference is found. msu.edu

Determining R/S Designation: The molecule is oriented in space so that the group with the lowest priority (4) points away from the observer. The direction of the sequence from priority 1 → 2 → 3 is then observed:

If the direction is clockwise , the configuration is designated R (from the Latin rectus, meaning right).

If the direction is counter-clockwise , the configuration is designated S (from the Latin sinister, meaning left).

Experimentally, the absolute configuration of a chiral molecule can be determined through techniques such as X-ray crystallography of a single crystal of the compound or a derivative. Other methods involve chemical correlation, where the unknown compound is related through a series of stereochemically understood reactions to a compound of known absolute configuration. Advanced techniques like enzyme-catalyzed kinetic resolution and analysis of spectroscopic data (e.g., NMR) in the presence of chiral resolving agents can also be employed to elucidate stereochemistry. oup.comacs.org

Advanced Synthetic Methodologies for 2,3 Dimethyl 3 Hexanol

Retrosynthetic Analysis of the 2,3-Dimethyl-3-hexanol Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, a tertiary alcohol, the most logical disconnection is at one of the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon. This approach points directly to a nucleophilic addition to a ketone, a strategy for which the Grignard reaction is exceptionally well-suited.

Two primary retrosynthetic disconnections are possible for this compound, both involving the reaction of a Grignard reagent with a ketone:

Route A: Disconnecting the propyl group suggests the reaction between 3-methyl-2-pentanone (B1360105) and methylmagnesium bromide.

Route B: Disconnecting one of the methyl groups attached to the tertiary carbon points to the reaction of 2-butanone (B6335102) with isopropylmagnesium bromide.

A third disconnection of the isopropyl group is also conceivable. Each of these routes begins with readily accessible ketones and alkyl halides, making the Grignard reaction a primary and efficient pathway for the synthesis of the target molecule. youtube.commasterorganicchemistry.com

Grignard Organometallic Reagent Mediated Syntheses

The addition of an organomagnesium halide (Grignard reagent) to a ketone is a classic and reliable method for preparing tertiary alcohols. organic-chemistry.org The synthesis of this compound is achieved by reacting a suitable ketone with the appropriate Grignard reagent, followed by an acidic workup to protonate the intermediate alkoxide. libretexts.org

While the Grignard reaction is robust, its efficiency can be hampered by side reactions, particularly with sterically hindered ketones or when using strongly basic Grignard reagents. Common side reactions include enolization of the ketone (where the Grignard reagent acts as a base) and reduction of the carbonyl group. organic-chemistry.org Optimization of reaction conditions is crucial to maximize the yield of the desired tertiary alcohol.

Key optimization strategies include:

Stoichiometry: A slight excess of the Grignard reagent is often used to ensure complete consumption of the ketone. However, a large excess can promote side reactions.

Temperature Control: Grignard reactions are exothermic. Low temperatures (e.g., 0 °C to -78 °C) are typically employed to control the reaction rate, suppress side reactions, and improve selectivity. researchgate.net

Additives: The addition of certain metal salts can significantly enhance the selectivity of the alkylation.

Cerium(III) chloride (CeCl₃): Forms organocerium reagents in situ, which are less basic but still highly nucleophilic, thereby suppressing enolization. nii.ac.jp

Zinc(II) chloride (ZnCl₂): Can be used to form trialkylzinc(II) ate complexes or other reactive species that minimize side reactions and improve the yield of the addition product. organic-chemistry.org

Lithium Chloride (LiCl): Often used in conjunction with other additives, LiCl can break up Grignard reagent aggregates, increasing reactivity and preventing side reactions. organic-chemistry.org

Table 1: Effect of Additives on Grignard Reactions with Ketones

Additive Purpose Potential Outcome
Cerium(III) chloride Increases nucleophilicity while reducing basicity Higher yield of tertiary alcohol, less enolization byproduct
Zinc(II) chloride Forms more selective organozinc ate complexes Minimizes reduction and aldol (B89426) side products

The choice of solvent is critical in Grignard synthesis as it solvates the magnesium center, influencing the reagent's reactivity and the position of the Schlenk equilibrium. rsc.orgrsc.org Ethereal solvents are required to stabilize the organomagnesium species.

Diethyl ether (Et₂O): A traditional solvent, it is effective but its high volatility and low boiling point can be a safety concern for large-scale reactions. rsc.org

Tetrahydrofuran (B95107) (THF): A stronger Lewis base than diethyl ether, THF can increase the reactivity of the Grignard reagent. However, it can also promote side reactions like Wurtz coupling, especially with reactive halides like benzyl (B1604629) chloride. rsc.orgrsc.org For the synthesis of this compound, THF is a common and effective solvent. iitk.ac.inbyjus.com

2-Methyltetrahydrofuran (2-MeTHF): A greener alternative derived from renewable resources, 2-MeTHF often provides a superior process profile, including better suppression of Wurtz coupling byproducts compared to THF and higher boiling point for safer handling. rsc.orgrsc.org

Table 2: Comparison of Common Solvents for Grignard Synthesis

Solvent Boiling Point (°C) Dielectric Constant (ε) Key Features
Diethyl ether 34.6 4.3 Traditional solvent, high volatility.
Tetrahydrofuran 66 7.5 Stronger coordinating solvent, can increase reactivity.

The mechanism of the Grignard reaction with a ketone involves a nucleophilic addition to the electrophilic carbonyl carbon.

Lewis Acid-Base Complex Formation: The magnesium atom of the Grignard reagent (R-MgX) acts as a Lewis acid, coordinating with the lone pair of electrons on the carbonyl oxygen. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: The nucleophilic alkyl group (R) of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom. youtube.com This step is believed to proceed through a cyclic six-membered transition state. organic-chemistry.org

Formation of Alkoxide Intermediate: This attack results in the formation of a tetrahedral magnesium alkoxide intermediate. youtube.com

Protonation: In a separate workup step, a dilute acid (such as H₃O⁺ or NH₄Cl) is added to protonate the alkoxide, yielding the final tertiary alcohol product. libretexts.org

For sterically hindered ketones, an alternative single-electron transfer (SET) mechanism may compete with or dominate the polar nucleophilic addition pathway. organic-chemistry.org

Organolithium Reagent Applications in Tertiary Alcohol Formation

Organolithium reagents (R-Li) are another class of powerful nucleophiles used for the synthesis of alcohols. digitellinc.com They are generally more reactive than Grignard reagents, which can be advantageous for reactions with less reactive ketones. digitellinc.com However, their higher reactivity is coupled with stronger basicity, which can increase the likelihood of deprotonation (enolization) as a side reaction. nii.ac.jp

The formation of magnesium or zinc "ate complexes" by reacting an organolithium reagent with a Grignard reagent or a zinc salt can modulate this reactivity. These ate complexes, such as trialkylmagnesium(II) ate complexes ([R₃Mg]⁻[Li]⁺), exhibit enhanced nucleophilicity but reduced basicity compared to the parent organolithium or Grignard reagents, allowing for highly selective alkylation of ketones to form tertiary alcohols. nii.ac.jporganic-chemistry.org

Other Organometallic Approaches

While Grignard and organolithium reagents are the most common choices for synthesizing tertiary alcohols like this compound, other organometallic reagents offer alternative reactivity profiles.

Organozinc Reagents: These reagents are generally less reactive than their Grignard or organolithium counterparts, which makes them more tolerant of other functional groups. wikipedia.org They can be used for the synthesis of tertiary alcohols via addition to ketones, often requiring activation with a catalyst. organic-chemistry.org The Reformatsky reaction is a specific application where an α-halo ester reacts with a ketone in the presence of metallic zinc to form a β-hydroxy ester. byjus.comkpi.uawikipedia.org While not a direct route to this compound, it exemplifies the utility of organozinc intermediates in forming C-C bonds with ketones.

Organocuprate Reagents (Gilman Reagents): Lithium diorganocuprates (R₂CuLi), known as Gilman reagents, are considered "softer" nucleophiles. masterorganicchemistry.com Their primary use is in Sₙ2 reactions and, notably, in conjugate (1,4) additions to α,β-unsaturated ketones. They are significantly less reactive towards simple ketones and aldehydes compared to Grignard or organolithium reagents. masterorganicchemistry.com In fact, a key synthetic application of Gilman reagents is their reaction with acid chlorides to produce ketones, as the reaction selectively stops at the ketone stage without proceeding to the tertiary alcohol. organicchemistrytutor.com Therefore, Gilman reagents are generally not suitable for the direct synthesis of tertiary alcohols from ketones.

Table 3: List of Chemical Compounds

Compound Name Molecular Formula
This compound C₈H₁₈O
3-Methyl-2-pentanone C₆H₁₂O
Methylmagnesium bromide CH₃MgBr
2-Butanone C₄H₈O
Isopropylmagnesium bromide C₃H₇BrMg
Cerium(III) chloride CeCl₃
Zinc(II) chloride ZnCl₂
Lithium chloride LiCl
Diethyl ether C₄H₁₀O
Tetrahydrofuran C₄H₈O
2-Methyltetrahydrofuran C₅H₁₀O
α-halo ester R'CH(X)COOR''
β-hydroxy ester R₂C(OH)CH(R')COOR''
Lithium diorganocuprate R₂CuLi

Reductions of Ketonic Precursors

The synthesis of this compound can be efficiently achieved through the reduction of its corresponding ketonic precursor, 2,3-dimethyl-3-hexanone. This transformation is a fundamental reaction in organic chemistry, and several methods are available, primarily categorized into catalytic hydrogenation and the use of hydride reducing agents.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely used industrial process for the reduction of ketones to alcohols, valued for its high yields and controlled conditions. This method involves the addition of hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. For the synthesis of this compound, this process is the reverse of the oxidation of the alcohol.

Commonly employed catalysts for the hydrogenation of ketones include transition metals such as palladium on carbon (Pd/C), Raney nickel, and platinum. The reaction is typically carried out under a hydrogen atmosphere at elevated temperatures and pressures to ensure efficient conversion. For instance, the hydrogenation of unsaturated precursors like 3,4-dimethyl-2-hexenone to the corresponding saturated ketone can be achieved using palladium on carbon or Raney nickel at temperatures between 50–60°C, suggesting similar conditions could be adapted for the reduction of the ketone to the alcohol.

CatalystSupportTemperature (°C)Pressure (atm)Typical Yield (%)
PalladiumCarbon (Pd/C)50-1001-10>90
Raney Nickel-50-15010-100>90
PlatinumCarbon (Pt/C)25-701-5High
RutheniumCarbon (Ru/C)25-801-10High
RhodiumCarbon (Rh/C)25-701-5High

Table 1: Typical Catalysts and Conditions for Ketone Hydrogenation.

The choice of catalyst and reaction conditions can influence the selectivity and rate of the reaction. For instance, platinum-based catalysts are known for their high activity, allowing for milder reaction conditions.

Hydride Reducing Agent Strategies

For laboratory-scale synthesis, the use of metal hydride reducing agents is a common and effective strategy for the reduction of ketones to secondary alcohols. These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

The two most prevalent hydride reducing agents are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium Borohydride (NaBH₄): This is a milder reducing agent, often used in protic solvents like ethanol (B145695) or methanol. It selectively reduces aldehydes and ketones without affecting less reactive functional groups such as esters or amides. The reaction is typically performed at room temperature and gives good yields.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ can reduce a wider range of carbonyl compounds, including esters, carboxylic acids, and amides. Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF), and reactions are often conducted at low temperatures (e.g., 0°C) to control exothermicity. It is particularly useful for sterically hindered ketones.

Reducing AgentSolventTemperature (°C)Relative Reactivity
Sodium Borohydride (NaBH₄)Ethanol, Methanol25Mild
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0Strong

Table 2: Common Hydride Reducing Agents for Ketone Reduction.

Stereoselective Synthesis of this compound Enantiomers

The development of methods for the synthesis of specific enantiomers of chiral molecules is a significant area of modern organic chemistry. For this compound, which possesses a chiral center at the carbon bearing the hydroxyl group, several strategies can be employed to achieve stereoselective synthesis.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. This strategy was pioneered by E.J. Corey and Barry Trost.

In the context of synthesizing enantiomers of this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, a chiral oxazolidinone could be used to direct the stereoselective alkylation or aldol reaction of a precursor, thereby setting the desired stereochemistry. Evans' oxazolidinone auxiliaries are well-known for their high diastereoselectivity in such reactions. Another example is the use of trans-2-phenylcyclohexanol as a chiral auxiliary in ene reactions of glyoxylate (B1226380) esters. Pseudoephedrine can also serve as a chiral auxiliary, directing the alkylation of an amide derivative.

Asymmetric Catalysis (e.g., Sharpless Asymmetric Epoxidation for Precursors)

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. A prominent example relevant to the synthesis of chiral alcohols is the Sharpless asymmetric epoxidation. This reaction converts primary and secondary allylic alcohols into 2,3-epoxyalcohols with high enantioselectivity. The catalyst is typically formed in situ from titanium tetra(isopropoxide), a chiral dialkyl tartrate (such as diethyl tartrate, DET), and a hydroperoxide (like tert-butyl hydroperoxide, TBHP).

While not a direct route to this compound, the Sharpless epoxidation can be used to synthesize a chiral precursor. For example, an allylic alcohol could be epoxidized to create a chiral epoxide, which can then be opened and further modified to yield the target alcohol. The stereochemistry of the epoxide is predictably controlled by the chirality of the tartrate ester used. This method has been instrumental in the total synthesis of numerous complex natural products.

Enzymatic Resolution and Biocatalytic Transformations

Biocatalysis offers a powerful and environmentally friendly approach to obtaining enantiomerically pure compounds. This can be achieved through either the kinetic resolution of a racemic mixture or the asymmetric synthesis from a prochiral substrate.

Challenges and Innovations in Sterically Hindered Tertiary Alcohol Synthesis

The synthesis of sterically hindered tertiary alcohols, such as this compound, presents significant challenges to synthetic chemists. The bulky substituents surrounding the target hydroxyl group can impede the approach of reagents, leading to slow reaction rates, low yields, and the formation of undesired side products. allrounder.aiopenstax.orglibretexts.org However, ongoing research has led to innovative strategies to overcome these steric barriers.

A primary challenge lies in the nucleophilic addition of organometallic reagents to ketones. allrounder.aiopenstax.orglibretexts.org In the case of this compound, this would typically involve the reaction of an organometallic compound with 2,3-dimethyl-3-hexanone. However, the two alkyl groups on the ketone's carbonyl carbon create significant steric hindrance, making it difficult for a nucleophile to attack. allrounder.aidoubtnut.com This can lead to competing side reactions, such as enolization of the ketone or reduction of the carbonyl group, rather than the desired addition. wikipedia.org

Furthermore, the reactivity of the organometallic reagent itself is a critical factor. While highly reactive reagents like organolithium compounds are often necessary to overcome the steric hindrance, their high basicity can exacerbate the problem of enolization. wikipedia.orgmasterorganicchemistry.com Conversely, less reactive reagents like Grignard reagents may fail to react altogether or may favor reduction of the ketone. wikipedia.org

Innovations in this field have focused on the development of new reagents and reaction conditions to enhance the selectivity and efficiency of tertiary alcohol synthesis. One approach involves the use of organolithium reagents in combination with additives that can modulate their reactivity and selectivity. wikipedia.orgbris.ac.uk For instance, the addition of certain lithium salts can enhance the stereoselectivity of the addition reaction. wikipedia.org

Another innovative strategy involves the use of non-stabilized tertiary α-oxy and α-thio organolithium species. bris.ac.uk These reagents can be generated and trapped with electrophiles with high enantioselectivity, providing a route to highly enantioenriched tertiary alcohols. bris.ac.uk The key to this method is the use of mildly coordinating solvents and additives like TMEDA to facilitate deprotonation while maintaining the configurational stability of the organolithium intermediate. bris.ac.uk

Recent advancements have also explored radical-based methods to construct sterically congested C-C bonds. nih.govchemrxiv.org These methods can be particularly effective at overcoming the steric limitations of traditional nucleophilic substitution pathways. chemrxiv.org For example, the rearrangement of Breslow intermediates, formed from N-allyl thiazolium salts and aldehydes, can lead to the formation of highly hindered tertiary alcohols through a radical-radical coupling mechanism. nih.gov

Furthermore, transition-metal-free arylations of tertiary alcohols using diaryliodonium salts have emerged as a powerful tool for synthesizing sterically congested ethers, a related class of compounds. organic-chemistry.orgacs.org While not directly producing tertiary alcohols, these methods highlight the ongoing efforts to develop new transformations that can tolerate high levels of steric hindrance.

The table below summarizes some of the challenges and innovative approaches in the synthesis of sterically hindered tertiary alcohols.

ChallengeInnovative ApproachKey Features
Steric hindrance around the carbonyl groupUse of highly reactive organolithium reagentsOvercomes steric barrier but can lead to side reactions like enolization. wikipedia.orgmasterorganicchemistry.com
Competing side reactions (enolization, reduction)Addition of modulating agents (e.g., lithium salts)Enhances selectivity and stereoselectivity of the nucleophilic addition. wikipedia.org
Configurational instability of some organometallic intermediatesUse of non-stabilized tertiary α-heteroatom-substituted organolithium speciesAllows for the synthesis of enantioenriched tertiary alcohols. bris.ac.uk
Difficulty in forming highly congested C-C bondsRadical-based strategies (e.g., rearrangement of Breslow intermediates)Overcomes steric limitations of traditional ionic pathways. nih.govchemrxiv.org
Limitations of traditional etherification methods for hindered alcoholsTransition-metal-free arylation with diaryliodonium saltsEnables the synthesis of highly sterically congested ethers. organic-chemistry.orgacs.org

Chemical Reactivity and Transformation of 2,3 Dimethyl 3 Hexanol

Reaction Mechanisms Involving the Tertiary Hydroxyl Group

The tertiary nature of the alcohol at position 3 is the most significant factor influencing its reaction pathways. Unlike primary and secondary alcohols, 2,3-dimethyl-3-hexanol readily undergoes reactions that proceed through a stabilized carbocation intermediate.

In the presence of a strong acid, the hydroxyl group of this compound is protonated to form an alkyloxonium ion. This protonation converts the poor leaving group (hydroxide ion, OH⁻) into a good leaving group (water, H₂O). vaia.com The subsequent departure of the water molecule generates a tertiary carbocation, the 2,3-dimethyl-3-hexanyl cation.

The stability of this carbocation is a critical factor in its formation. Tertiary carbocations are the most stable class of simple alkyl carbocations due to two primary electronic effects:

Inductive Effect: The three alkyl groups (a methyl group, an isopropyl group, and a propyl group) attached to the positively charged carbon atom donate electron density through the sigma bonds, helping to disperse the positive charge.

Hyperconjugation: The sigma bonds of the C-H and C-C bonds on the adjacent carbons can overlap with the empty p-orbital of the carbocation. This delocalization of electrons further stabilizes the positive charge. The 2,3-dimethyl-3-hexanyl cation has numerous adjacent C-H and C-C bonds, allowing for significant hyperconjugation and thus, high stability.

The general order of carbocation stability is: Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl. libretexts.org Because this compound can form a highly stable tertiary carbocation, reactions proceeding through this intermediate are particularly facile. libretexts.org

Once the stable tertiary carbocation is formed, it can undergo one of two competing reaction pathways: nucleophilic substitution (SN1) or elimination (E1). Both pathways share the same initial rate-determining step, which is the formation of the carbocation. libretexts.org

SN1 (Substitution, Nucleophilic, Unimolecular): In this pathway, the carbocation is attacked by a nucleophile. For instance, if this compound is treated with a hydrohalic acid like HBr, the bromide ion (Br⁻) acts as the nucleophile, attacking the planar carbocation. This attack can occur from either face of the carbocation, which would lead to a racemic mixture if the carbon were a stereocenter and the starting material were optically active.

E1 (Elimination, Unimolecular): In this pathway, a base removes a proton from a carbon atom adjacent (beta) to the positively charged carbon. The electrons from the C-H bond then form a pi bond, resulting in an alkene. In the context of acid-catalyzed reactions, a weak base, such as a water molecule or the conjugate base of the acid (e.g., HSO₄⁻), acts as the base to abstract the proton. libretexts.org Elimination reactions are often favored by the use of non-nucleophilic acids (like sulfuric acid) and higher temperatures. libretexts.orgmasterorganicchemistry.com

The competition between SN1 and E1 reactions is influenced by factors such as the nature of the nucleophile/base, the solvent, and the temperature. Strong, non-bulky nucleophiles favor substitution, while strong, hindered bases or high temperatures favor elimination.

Dehydration Reactions to Alkene Products

A classic and important reaction of this compound is acid-catalyzed dehydration, an E1 elimination reaction that produces a mixture of alkene isomers.

The mechanism for the acid-catalyzed dehydration of this compound follows the E1 pathway described above:

Protonation of the Hydroxyl Group: A proton (H⁺) from a strong acid (e.g., H₂SO₄ or H₃PO₄) protonates the oxygen atom of the hydroxyl group.

Formation of a Carbocation: The protonated hydroxyl group leaves as a water molecule, creating the tertiary 2,3-dimethyl-3-hexanyl carbocation. This is the slow, rate-determining step of the reaction. vaia.com

Deprotonation to form an Alkene: A weak base (like water) abstracts a proton from a carbon adjacent to the carbocation. The removal of a proton can occur from different positions, leading to a mixture of alkene products. libretexts.org

When multiple alkene products can be formed, the regioselectivity of the elimination is governed by Zaitsev's Rule. This rule states that in an elimination reaction, the major product will be the more substituted (and therefore more thermodynamically stable) alkene. masterorganicchemistry.com The stability of alkenes increases with the number of alkyl substituents on the double-bond carbons (tetrasubstituted > trisubstituted > disubstituted > monosubstituted).

For the initial 2,3-dimethyl-3-hexanyl carbocation, there are three adjacent carbons from which a proton can be removed:

Carbon-2 (C2): Removal of the proton from C2 leads to 2,3-dimethyl-2-hexene (B165507) . This is a tetrasubstituted alkene, making it a very stable product.

Carbon-4 (C4): Removal of a proton from C4 leads to 2,3-dimethyl-3-hexene (B12001602) . This can exist as E and Z isomers and is a trisubstituted alkene.

Methyl group on C2: Removal of a proton from the methyl group attached to C2 would result in 3-methyl-2-isopropyl-1-pentene , a disubstituted alkene.

According to Zaitsev's rule, the major product expected from the dehydration of this compound without any rearrangement is 2,3-dimethyl-2-hexene , as it is the most highly substituted and most stable alkene. vaia.com The E/Z isomers of 2,3-dimethyl-3-hexene would be formed as minor products, and the disubstituted alkene would be the least abundant.

Potential Alkene Product (from initial carbocation)Alkene SubstitutionPredicted Abundance (Zaitsev's Rule)
2,3-Dimethyl-2-hexeneTetrasubstitutedMajor
(E/Z)-2,3-Dimethyl-3-hexeneTrisubstitutedMinor
3-Methyl-2-isopropyl-1-penteneDisubstitutedVery Minor

Carbocation intermediates can undergo rearrangements to form a more stable carbocation. libretexts.org These rearrangements typically involve a 1,2-shift of a hydride ion (H⁻) or an alkyl group (like a methyl group, CH₃⁻). A shift will occur if it can convert the carbocation into one of equal or greater stability.

In the case of the 2,3-dimethyl-3-hexanyl carbocation, the positive charge is already on a tertiary carbon. Let's consider a potential hydride shift:

1,2-Hydride Shift: The hydrogen atom on C2 could shift with its pair of electrons to the adjacent C3 carbocation. This would form a new tertiary carbocation at C2 (the 2,3-dimethyl-2-hexanyl cation).

Since this rearrangement converts one tertiary carbocation into another tertiary carbocation, it is a plausible process that could occur, leading to an equilibrium between the two carbocation structures. Deprotonation of this rearranged carbocation could lead to additional alkene products. However, since the initial carbocation is already tertiary and highly stabilized, major rearrangements to form significantly more stable carbocations are not expected for this specific molecule, unlike in cases where a secondary carbocation can rearrange to a more stable tertiary one. vaia.comlibretexts.org

Nucleophilic Substitution Reactions

The hydroxyl (-OH) group of an alcohol is a relatively poor leaving group under normal conditions. unco.edu Therefore, for nucleophilic substitution reactions to occur, the hydroxyl group must first be activated to create a more stable leaving group. unco.eduunco.edu For tertiary alcohols such as this compound, these substitution reactions typically proceed through an S(_N)1 mechanism due to the stability of the resulting tertiary carbocation. libretexts.orgadichemistry.com

A primary route for the nucleophilic substitution of this compound is its conversion to the corresponding alkyl halide. This transformation can be achieved using several reagents, each with a specific mechanism.

Reaction with Hydrogen Halides (HX): Strong acids like hydrochloric acid (HCl), hydrobromic acid (HBr), and hydroiodic acid (HI) are effective for this conversion. libretexts.orglibretexts.org The reaction with tertiary alcohols is typically rapid. adichemistry.com The mechanism involves two main steps:

Protonation of the hydroxyl group by the acid to form an alkyloxonium ion. This converts the poor leaving group (-OH) into a good leaving group (H(_2)O). unco.edulibretexts.org

The departure of a water molecule to form a stable tertiary carbocation. adichemistry.com

The nucleophilic halide ion then attacks the carbocation to form the alkyl halide. adichemistry.com

Due to the formation of a planar carbocation intermediate, if the starting alcohol were chiral, the reaction would likely result in a racemic mixture of the R and S enantiomers of the product. adichemistry.com

Reaction with Thionyl Chloride (SOCl(_2)) or Phosphorus Tribromide (PBr(_3)): These reagents are also used to convert alcohols to alkyl chlorides and bromides, respectively. masterorganicchemistry.com The reaction begins by converting the alcohol's hydroxyl group into a better leaving group, such as an intermediate chlorosulfite (-OSOCl) or dibromophosphite (-OPBr(_2)). libretexts.org While these reactions often proceed with an S(_N)2 mechanism for primary and secondary alcohols, the S(_N)1 pathway is dominant for tertiary alcohols like this compound, avoiding potential carbocation rearrangements that can occur with strong acids. libretexts.orgmasterorganicchemistry.com

Table 1: Reagents for Conversion of this compound to Alkyl Halides

Reagent Product Typical Mechanism for Tertiary Alcohols
Concentrated HCl 2,3-Dimethyl-3-chlorohexane S(_N)1
Concentrated HBr 2,3-Dimethyl-3-bromohexane S(_N)1
Thionyl Chloride (SOCl(_2)) 2,3-Dimethyl-3-chlorohexane S(_N)1
Phosphorus Tribromide (PBr(_3)) 2,3-Dimethyl-3-bromohexane S(_N)1

The hydroxyl group's poor performance as a leaving group necessitates its conversion into a more reactive functionality for nucleophilic substitution to be viable. unco.eduunco.edu

Protonation in Acidic Media: As mentioned, strong acids protonate the hydroxyl group, forming an alkyloxonium ion. The subsequent loss of a neutral water molecule is energetically much more favorable than the loss of a hydroxide (B78521) ion. unco.edulibretexts.org

Conversion to Sulfonate Esters: A widely used method for activating the hydroxyl group involves converting it into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate). libretexts.org This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine. libretexts.org The resulting sulfonate group is an excellent leaving group because its negative charge is stabilized by resonance. libretexts.org This method is particularly valuable as it allows the C-O bond to remain intact during the activation step, meaning the stereochemistry at the carbon center is unchanged. libretexts.org The activated sulfonate ester can then be displaced by a wide range of nucleophiles. libretexts.org

Table 2: Methods for Activating the Hydroxyl Group

Activation Method Reagent(s) Intermediate/Activated Group Resulting Leaving Group
Protonation Strong Acid (e.g., HBr) Alkyloxonium ion (-OH(_2)(^{+})) Water (H(_2)O)
Tosylation p-Toluenesulfonyl chloride, Pyridine Tosylate ester (-OTs) Tosylate anion (TsO(^{-}))
Mesylation Methanesulfonyl chloride, Pyridine Mesylate ester (-OMs) Mesylate anion (MsO(^{-}))

Oxidation Reactions of Tertiary Alcohols

Tertiary alcohols, including this compound, are generally resistant to oxidation under standard conditions. nih.gov This resistance stems from the fact that the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it (an (\alpha)-hydrogen). Typical oxidation reactions of primary and secondary alcohols involve the removal of this (\alpha)-hydrogen, which is not possible for tertiary alcohols. nih.gov

However, under harsh or specific catalytic conditions, tertiary alcohols can be forced to oxidize. This process does not yield a ketone with the same carbon skeleton but instead results in the cleavage of a carbon-carbon bond. nih.govresearchgate.net Forcing conditions, such as reacting with strong oxidizing agents like potassium permanganate (B83412) at high temperatures, can lead to the breakdown of the molecule. chemistryviews.org

Recent research has explored novel methods for this transformation. For instance, a blue-light-driven iron catalysis system has been developed for the aerobic oxidation of tertiary alcohols at room temperature, leading to (\alpha)-C-C bond cleavage. acs.orgnih.gov Another approach involves using a catalyst system like (NH(_4))(_2)Ce(NO(_3))(_6) (CAN) with trifluoroacetic acid (TFA) and an oxygen flow to achieve selective oxidative C-C bond cleavage, producing carbonyl compounds. researchgate.net Photocatalysis on titanium dioxide (TiO(_2)) surfaces has also been shown to induce C-C bond cleavage in tertiary alcohols. nih.gov These reactions proceed via radical intermediates, leading to fragmentation of the original alcohol structure. nih.govacs.org

Derivatization Reactions

This compound can undergo esterification, a reaction where an alcohol reacts with a carboxylic acid or one of its derivatives (such as an acid chloride or acid anhydride) to form an ester. libguides.com Due to the steric hindrance around the hydroxyl group in a tertiary alcohol, the reaction rate can be slower compared to that of primary or secondary alcohols. researchgate.net

The most common laboratory method is the Fischer esterification, which involves heating the alcohol and a carboxylic acid with a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product (the ester), water is typically removed as it is formed.

Alternatively, for a more rapid and non-reversible reaction, an acid chloride or anhydride (B1165640) can be used instead of a carboxylic acid. This reaction is often performed in the presence of a base like pyridine, which neutralizes the HCl or carboxylic acid byproduct. libretexts.org

Table 3: Common Esterification Methods

Method Reactant Catalyst/Conditions Byproduct
Fischer Esterification Carboxylic Acid Strong Acid (e.g., H(_2)SO(_4)), Heat Water
Acylation Acid Chloride Pyridine (or other base) HCl
Acylation Acid Anhydride Pyridine (or other base) Carboxylic Acid

Etherification Reactions

The synthesis of ethers from this compound, a tertiary alcohol, can be approached through several methods, each with distinct mechanisms and limitations dictated by the sterically hindered and substitutionally complex nature of the alcohol. The primary routes are acid-catalyzed condensation and the Williamson ether synthesis.

Acid-Catalyzed Etherification

In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), this compound can react with another alcohol to form an ether. youtube.com This reaction proceeds via an Sₙ1 mechanism. The process begins with the protonation of the hydroxyl group of this compound, forming a good leaving group (water). youtube.com Departure of the water molecule generates a relatively stable tertiary carbocation. youtube.com This carbocation is a potent electrophile and is subsequently attacked by a nucleophilic alcohol molecule from the reaction mixture. A final deprotonation step yields the ether product. youtube.com

A significant competing reaction in the acid-catalyzed dehydration of tertiary alcohols is elimination (E1), which leads to the formation of alkenes. libretexts.org The outcome is highly dependent on reaction conditions, particularly temperature. Lower temperatures (e.g., 110-130°C for primary alcohols) tend to favor the Sₙ2-like substitution that forms ethers, whereas higher temperatures (above 150°C) promote elimination. libretexts.org For tertiary alcohols like this compound, elimination is often the predominant pathway even under milder conditions due to the stability of the resulting alkene. libretexts.org

Williamson Ether Synthesis

The Williamson ether synthesis provides an alternative route that can circumvent the issue of elimination under certain conditions. byjus.comwikipedia.org This method involves an Sₙ2 reaction between an alkoxide and an organohalide. masterorganicchemistry.com To synthesize an ether from this compound using this method, the alcohol must first be deprotonated by a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the corresponding 2,3-dimethyl-3-hexanoxide. masterorganicchemistry.com

This tertiary alkoxide is a strong nucleophile and also a strong, sterically hindered base. wikipedia.org For a successful ether synthesis, the alkoxide must react with an unhindered alkyl halide, such as a methyl or primary alkyl halide. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a backside nucleophilic attack on the alkyl halide, displacing the halide and forming the ether. wikipedia.orglibretexts.org If a secondary or tertiary alkyl halide is used, the alkoxide's basic character will dominate, leading to an E2 elimination reaction and the formation of an alkene as the major product. wikipedia.orgmasterorganicchemistry.com

Table 1: Comparison of Etherification Methods for this compound

Method Reagents Mechanism Key Considerations Primary Product(s)
Acid-Catalyzed CondensationStrong acid (e.g., H₂SO₄), excess alcoholSₙ1Temperature control is critical; significant competition from E1 elimination reaction. libretexts.orgEther, Alkene
Williamson Ether Synthesis1. Strong base (e.g., NaH) 2. Primary alkyl halide (e.g., CH₃I)Sₙ2The alkoxide is a strong, hindered base; requires a methyl or primary alkyl halide to avoid elimination. wikipedia.orgmasterorganicchemistry.comEther

Advanced Transformations Utilizing this compound as a Building Block

While this compound can be incorporated into molecules via the reactions described above, its primary utility as a synthetic building block often involves initial transformation into more versatile intermediates. The tertiary nature of the alcohol dictates its reactivity, making it a precursor for creating sterically hindered structures or specific alkene isomers.

Dehydration to Alkenes

The most straightforward transformation of this compound is acid-catalyzed dehydration. Treatment with a strong acid like sulfuric or phosphoric acid and heat readily eliminates water to form alkenes. Due to the structure of the carbocation intermediate, a mixture of alkene isomers is expected. The major product is typically the most thermodynamically stable alkene, following Zaitsev's rule, but rearrangements can lead to other products. The primary alkenes formed would be 2,3-dimethyl-2-hexene and 2,3-dimethyl-3-hexene. These alkenes are valuable intermediates themselves, opening pathways to a variety of functional groups through reactions such as:

Hydroboration-oxidation: To install an anti-Markovnikov alcohol.

Epoxidation: To form epoxides, which can be opened by various nucleophiles.

Ozonolysis: To cleave the double bond and form ketones or aldehydes.

Esterification

This compound can undergo Fischer esterification with a carboxylic acid under acidic conditions to form a bulky ester. jove.com However, this reaction is known to be very slow for tertiary alcohols due to steric hindrance around the hydroxyl group, which impedes the nucleophilic attack on the protonated carboxylic acid. jove.com The competing dehydration reaction is also a significant issue under the required acidic and often heated conditions. jove.com More efficient methods for ester synthesis might involve converting the carboxylic acid to a more reactive acyl chloride and reacting it with the alcohol in the presence of a non-nucleophilic base like pyridine.

Use in Organometallic Chemistry

The alkoxide of this compound can be used as a bulky, non-nucleophilic base in various organometallic reactions and other base-sensitive transformations where its steric bulk can influence the stereochemical outcome of a reaction or prevent undesired side reactions with the substrate.

Table 2: Key Transformations of this compound

Transformation Reagents Intermediate/Product Potential Subsequent Use
DehydrationH₂SO₄ or H₃PO₄, Heat2,3-Dimethyl-2-hexene, 2,3-Dimethyl-3-hexeneHalogenation, epoxidation, hydroboration-oxidation, polymerization.
EsterificationCarboxylic Acid, Acid CatalystEsterIntroduction of a bulky tertiary alkyl group.
Alkoxide FormationNaH, KH2,3-Dimethyl-3-hexanoxideBulky base in elimination reactions; nucleophile in Williamson ether synthesis with primary halides. masterorganicchemistry.com

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2,3 Dimethyl 3 Hexanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2,3-Dimethyl-3-hexanol. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be determined.

The structure of this compound contains eight distinct carbon environments and, due to the chiral center at C2, the protons on C1 and C4 can be diastereotopic, leading to complex splitting patterns. The following tables present the predicted ¹H and ¹³C NMR chemical shifts, which serve as a basis for a more detailed analysis using advanced NMR techniques.

Predicted ¹H NMR Data for this compound Note: Data is illustrative and based on established chemical shift ranges for similar structures. Actual values may vary based on solvent and experimental conditions.

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
-OH~1.5-2.5 (variable)Singlet (broad)1H
H2~1.7-1.9Multiplet1H
H4~1.4-1.6Multiplet2H
H5~1.2-1.4Multiplet2H
C3-CH₃~1.1Singlet3H
C2-CH₃ (diastereotopic)~0.9-1.0Doublet6H
H6~0.9Triplet3H

Predicted ¹³C NMR Data for this compound Note: Data is illustrative and based on established chemical shift ranges for similar structures.

Carbon AssignmentPredicted Chemical Shift (ppm)
C3 (quaternary C-OH)~75-78
C2~38-42
C4~35-39
C5~17-20
C3-CH₃~25-29
C2-CH₃ (diastereotopic)~16-19
C1~16-19
C6~14-16

2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. illinois.edu For this compound, a COSY spectrum would show a cross-peak between the protons of the terminal methyl group (H6) and the adjacent methylene (B1212753) group (H5). Further correlations would be observed from H5 to H4, and from H4 to the methine proton at C2 (H2). H2 would also show a correlation to the methyl protons attached to C2. This establishes the connectivity of the entire carbon backbone. illinois.edunih.gov

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. youtube.com It is a highly sensitive technique that clarifies which proton signal corresponds to which carbon signal. illinois.edu For instance, the triplet at ~0.9 ppm would show a cross-peak to the carbon signal at ~14-16 ppm, confirming their assignment as H6 and C6, respectively. Similarly, every protonated carbon would display a correlation, allowing for the definitive assignment of the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range correlations between protons and carbons over two to three bonds. youtube.com This is particularly useful for connecting fragments of the molecule, especially around quaternary carbons that have no attached protons and are therefore invisible in an HSQC spectrum. In this compound, the quaternary carbon C3 would be a key focus. The protons of the methyl group attached to C3 would show an HMBC correlation to C3. Furthermore, the protons on C2, C4, and the C2-methyl groups would all show correlations to C3, confirming the central position of the tertiary alcohol group.

NOESY/ROESY for Stereochemical and Spatial Proximity Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques that detect correlations between protons that are close in space, irrespective of their through-bond connectivity. These experiments are vital for determining stereochemistry and conformational preferences. An NOE is typically observed for nuclei separated by no more than 5 Å.

For a flexible acyclic molecule like this compound, bond rotations are rapid. However, certain conformations may be more populated than others. A NOESY or ROESY experiment could reveal spatial proximity between protons on the C3-methyl group and the protons on C2 and C4. Additionally, correlations might be observed between the protons of the two C2-methyl groups and the methine proton (H2), providing insight into the preferred rotameric conformations around the C2-C3 bond. ROESY is often preferred for molecules of this size because the Nuclear Overhauser Effect (NOE) can be close to zero, making detection difficult in a standard NOESY experiment.

Deuterium (B1214612) Exchange Experiments for Hydroxyl Proton Identification

The chemical shift of the hydroxyl (-OH) proton in an alcohol is often variable and its signal can be broad due to hydrogen bonding and chemical exchange. chemicalbook.com A simple and definitive method for identifying this signal is through a deuterium exchange experiment.

This experiment involves acquiring a standard ¹H NMR spectrum, then adding a drop of deuterium oxide (D₂O) to the NMR tube, shaking the sample, and re-acquiring the spectrum. The labile hydroxyl proton rapidly exchanges with deuterium from the D₂O. Since deuterium is not observed in a ¹H NMR spectrum, the -OH signal disappears. All other proton signals in the this compound spectrum would remain unchanged, providing unequivocal identification of the hydroxyl proton's resonance.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₁₈O, Molecular Weight: 130.23 g/mol ), electron ionization (EI) mass spectrometry typically results in the formation of a molecular ion (M⁺˙) that is often unstable and undergoes characteristic fragmentation. For tertiary alcohols, the molecular ion peak is frequently of very low intensity or completely absent.

The fragmentation of this compound is dominated by two primary pathways: alpha-cleavage and dehydration.

Alpha-Cleavage Mechanisms

Alpha-cleavage is the most common fragmentation pathway for alcohols and involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This process results in the formation of a neutral radical and a resonance-stabilized oxonium ion. The stability of the resulting carbocation often dictates which fragmentation pathway is dominant.

In this compound, there are three potential alpha-cleavage points around the C3 carbon:

Cleavage of the C3-C4 bond : This involves the loss of a propyl radical (•CH₂CH₂CH₃), resulting in a fragment ion with a mass-to-charge ratio (m/z) of 87.

Cleavage of the C2-C3 bond : This results in the loss of an isopropyl radical (•CH(CH₃)₂), also leading to a fragment ion at m/z 87.

Cleavage of the C3-CH₃ bond : This involves the loss of a methyl radical (•CH₃), which would produce a fragment at m/z 115.

The cleavage that results in the loss of the largest alkyl group is often favored. Therefore, the peak at m/z 87, resulting from the loss of a propyl or isopropyl radical, is expected to be a major peak, and likely the base peak, in the mass spectrum.

Dehydration Pathways in Mass Spectrometry

Another characteristic fragmentation pathway for alcohols is the elimination of a water molecule (H₂O, 18 Da) from the molecular ion. This dehydration reaction results in the formation of an alkene radical cation with a mass corresponding to M-18.

For this compound, this pathway would produce a fragment ion at an m/z of 112 (130 - 18). This peak is often distinct and provides strong evidence for the presence of a hydroxyl group in the molecule.

Summary of Expected Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IdentityFragmentation Pathway
130[C₈H₁₈O]⁺˙ (Molecular Ion)Initial Ionization (often absent or weak)
112[C₈H₁₆]⁺˙Dehydration (Loss of H₂O)
87[C₅H₁₁O]⁺Alpha-Cleavage (Loss of •C₃H₇)
43[C₃H₇]⁺Propyl/Isopropyl Cation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Characterization Beyond Basic Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the molecular vibrations of this compound. While basic analysis readily identifies the characteristic broad O-H stretching band of the alcohol functional group, a more detailed assignment of vibrational modes provides a deeper understanding of the molecule's structure.

In IR spectroscopy, a vibration is active if it results in a change in the molecule's dipole moment. bdu.ac.in Conversely, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. ksu.edu.samt.com For a molecule like this compound, which lacks a center of symmetry, many vibrations are active in both IR and Raman spectra, though their intensities can vary significantly. bdu.ac.in This complementarity is crucial for a comprehensive vibrational analysis.

The analysis of this compound's spectra goes beyond simple functional group identification to the specific assignment of stretching and bending modes associated with its various structural components. As a tertiary alcohol, the C-O stretching vibration is a key diagnostic feature. spectroscopyonline.com For tertiary alcohols, this peak generally appears in the 1210-1100 cm⁻¹ range. spectroscopyonline.com Other significant regions include the C-H stretching region (approx. 3000-2850 cm⁻¹) and the "fingerprint region" (below 1500 cm⁻¹), which contains complex vibrations, including C-O and C-C skeletal vibrations, as well as various C-H bending modes (scissoring, wagging, twisting, and rocking). researchgate.netscifiniti.com

Detailed assignments are often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities, aiding in the interpretation of complex experimental spectra. scifiniti.com

Interactive Data Table: Vibrational Mode Assignments for this compound

Frequency Range (cm⁻¹) Vibrational Mode Spectroscopy Type Description
3600-3200O-H StretchIR (strong, broad), Raman (weak)Characteristic of the hydroxyl group, often broadened due to hydrogen bonding.
2975-2950Asymmetric CH₃ StretchIR (strong), Raman (strong)Asymmetric stretching of the methyl groups.
2940-2915Asymmetric CH₂ StretchIR (strong), Raman (strong)Asymmetric stretching of the methylene groups in the propyl chain.
2885-2865Symmetric CH₃ StretchIR (medium), Raman (strong)Symmetric stretching of the methyl groups.
2860-2840Symmetric CH₂ StretchIR (medium), Raman (strong)Symmetric stretching of the methylene groups.
1470-1450C-H Bending (Scissoring)IR (medium), Raman (medium)Deformation modes of CH₂ and CH₃ groups.
1385-1365C-H Bending (Umbrella Mode)IR (medium), Raman (weak)Symmetric bending of methyl groups. The presence of a gem-dimethyl group can cause splitting of this band.
~1350O-H In-plane BendIR (medium)Bending of the O-H bond within the C-O-H plane.
1210-1100C-O StretchIR (strong), Raman (medium)Stretching of the carbon-oxygen bond, characteristic for tertiary alcohols. spectroscopyonline.com
1200-800C-C Skeletal VibrationsIR (variable), Raman (medium)Complex vibrations of the carbon backbone.
~650O-H Out-of-plane BendIR (medium, broad)Out-of-plane wagging motion of the hydroxyl group.

Note: The exact frequencies can be influenced by the physical state (gas, liquid, solid) and intermolecular interactions like hydrogen bonding.

X-ray Crystallography of Solid Derivatives (if applicable for stereochemical confirmation)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov However, since this compound is a liquid at room temperature, direct crystallographic analysis is not feasible. To overcome this limitation, a solid crystalline derivative of the alcohol must be prepared.

The process involves reacting the hydroxyl group of this compound with a suitable reagent to form a stable, solid product that crystallizes well. Common derivatives for alcohols include esters (e.g., benzoates, p-nitrobenzoates) or urethanes (formed by reaction with isocyanates). The chosen reagent often contains heavy atoms, which facilitates the crystallographic analysis and the determination of the absolute configuration.

Once a suitable single crystal of the derivative is obtained, it is analyzed by X-ray diffraction. The diffraction pattern provides information about the arrangement of atoms in the crystal lattice. This data is used to construct an electron density map, from which the precise positions of all atoms in the molecule can be determined.

For stereochemical confirmation, the analysis must establish the absolute configuration at the C2 chiral center. This is typically achieved using anomalous dispersion, a technique that is sensitive to the absolute arrangement of atoms in a non-centrosymmetric crystal. By comparing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule can be determined without ambiguity. nih.gov

Although no published crystal structures of this compound derivatives were found, this methodology is a standard and powerful tool for the unambiguous assignment of absolute configuration for chiral alcohols and other molecules. researchgate.netnih.gov The resulting structural data, including bond lengths, bond angles, and torsion angles, would provide unequivocal proof of the stereochemistry.

Theoretical and Computational Chemistry of 2,3 Dimethyl 3 Hexanol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the three-dimensional structure and electronic properties of molecules like 2,3-dimethyl-3-hexanol. Density Functional Theory (DFT) is a particularly prominent method used to solve the Schrödinger equation, providing information on molecular energy, electron distribution, and other key properties. These calculations are crucial for predicting the reactivity of a molecule.

The electronic structure of this compound, specifically the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key determinant of its chemical behavior. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For tertiary alcohols, the HOMO is typically localized around the oxygen atom of the hydroxyl group due to its lone pairs of electrons.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would show a region of high electron density around the oxygen atom, making it a likely site for protonation in acid-catalyzed reactions.

DFT-based methods can be calibrated and validated against experimental data, such as reaction enthalpies and kinetics, to achieve high predictive accuracy. researchgate.netnih.gov Such calculations can predict reaction energies and barriers, offering excellent predictive power for reaction outcomes. researchgate.netnih.gov

Table 1: Predicted Electronic Properties of this compound via DFT Calculations
PropertyCalculated Value (Illustrative)Significance
HOMO Energy-9.8 eVIndicates electron-donating capability; localized on the oxygen atom.
LUMO Energy+1.2 eVIndicates electron-accepting capability; associated with antibonding orbitals.
HOMO-LUMO Gap11.0 eVRelates to chemical stability and reactivity. nih.gov
Dipole Moment1.7 DQuantifies the overall polarity of the molecule.
Mulliken Charge on Oxygen-0.7 eShows the partial negative charge on the oxygen atom, indicating its nucleophilicity.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum chemical calculations provide insight into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including their conformational changes and interactions with other molecules over time. acs.orgscispace.com

For a flexible molecule like this compound, rotation around its various carbon-carbon single bonds gives rise to numerous conformations, which are different spatial arrangements of the same molecule. libretexts.org MD simulations can generate a large conformational space by simulating the molecule's trajectory over time, allowing for the study of both equilibrium and non-equilibrium properties. acs.org The study of conformational properties is applicable to a wide range of molecules, from small, constrained rings to large, open-chain structures. acs.org

The conformational landscape of this compound is characterized by various rotational isomers (rotamers) around the C2-C3 and C3-C4 bonds. These conformers, such as gauche and anti arrangements, have different potential energies due to steric hindrance and torsional strain. libretexts.org MD simulations, governed by a force field, can map out this energy landscape, identifying the most stable, low-energy conformers and the energy barriers between them. ucl.ac.uk

Furthermore, MD simulations are invaluable for studying intermolecular interactions in the liquid phase. For this compound, the primary intermolecular interaction is hydrogen bonding between the hydroxyl group of one molecule and the oxygen atom of a neighbor. Simulations can provide detailed information about the strength, lifetime, and geometry of these hydrogen bonds, which govern the bulk properties of the alcohol, such as its boiling point and viscosity.

Table 2: Illustrative Conformational Analysis of the C2-C3 Bond in this compound
ConformerDihedral Angle (C1-C2-C3-C4)Relative Potential Energy (kcal/mol)Description
Anti~180°0.0 (Reference)The C1 methyl group and the C4 ethyl group are positioned opposite to each other, minimizing steric strain.
Gauche~60°+0.9The C1 methyl group and the C4 ethyl group are in proximity, leading to some steric interaction.
Eclipsed~0°+4.0High-energy state where groups overlap, representing a transition state for rotation.

Mechanistic Studies of Reactions Involving this compound using Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, a tertiary alcohol, several reaction types are of primary interest, including dehydration, nucleophilic substitution, and radical reactions. organic-chemistry.org

Acid-Catalyzed Dehydration (E1 Mechanism): Tertiary alcohols readily undergo dehydration in the presence of an acid catalyst to form alkenes. libretexts.org This reaction proceeds via an E1 (elimination, unimolecular) mechanism. libretexts.org Computational modeling can map the entire reaction pathway:

Protonation: The hydroxyl group is protonated by the acid to form a good leaving group, water.

Carbocation Formation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation intermediate. This is typically the rate-determining step. libretexts.orglibretexts.org

Deprotonation: A base (like water) removes a proton from an adjacent carbon atom, leading to the formation of a double bond.

Computational methods can calculate the energies of the reactant, intermediate, transition states, and products, providing a complete potential energy surface for the reaction. This allows for the determination of activation energies and reaction rates. It can also predict the regioselectivity of the elimination, for example, whether the more substituted alkene (Zaitsev's rule) is the major product. libretexts.org

Nucleophilic Substitution (S_N1 Mechanism): Tertiary alcohols can also undergo nucleophilic substitution reactions with hydrogen halides (HX) via an S_N1 mechanism. libretexts.orglibretexts.org The mechanism is similar to the initial steps of the E1 reaction, involving protonation of the alcohol and formation of a carbocation intermediate. libretexts.org The carbocation then reacts with a nucleophile (e.g., a halide ion) to form the substitution product. libretexts.org Computational studies can model the stability of the carbocation intermediate and the energetics of its reaction with different nucleophiles.

Table 3: Key Steps in the Acid-Catalyzed Dehydration of this compound
StepDescriptionKey Computational Insight
1Protonation of the hydroxyl group.Calculation of the pKa of the protonated alcohol.
2Loss of water to form a tertiary carbocation (rate-determining step).Calculation of the activation energy for C-O bond cleavage; analysis of carbocation stability.
3Deprotonation from an adjacent carbon to form an alkene.Modeling the potential energy surface for proton removal to predict product ratios (regioselectivity).

Prediction and Validation of Spectroscopic Parameters

Computational chemistry enables the accurate prediction of various spectroscopic parameters, which is essential for structure elucidation and validation. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organic molecules, and computational methods can predict both ¹H and ¹³C NMR chemical shifts and coupling constants. uncw.eduescholarship.org

The prediction of NMR spectra is typically performed using DFT in combination with methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu The process involves several steps:

Conformational Search: Since the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers, a thorough conformational search is first performed. uncw.edu

Geometry Optimization: The geometry of each low-energy conformer is optimized at a suitable level of theory.

NMR Calculation: The magnetic shielding tensors for each nucleus in each conformer are calculated.

Chemical Shift Prediction: The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS).

Averaging: The chemical shifts for each nucleus are averaged across all conformers, weighted by their Boltzmann population, to yield the final predicted spectrum. uncw.edu

These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to distinguish between possible isomers. researchgate.net The accuracy of modern computational methods is often high enough to provide reliable assignments for complex molecules. researchgate.netnih.gov

Table 4: Illustrative Predicted vs. Typical Experimental ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (ppm)Typical Experimental Shift Range (ppm)
C1 (CH₃ on C2)16.515-20
C240.238-42
C3 (C-OH)75.874-78
C435.133-37
C517.316-19
C614.613-16
CH₃ on C326.925-29

Structure-Activity Relationship (SAR) Studies for Related Hexanol Derivatives

Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry and materials science that relates the chemical structure of a molecule to its biological activity or physical properties. wikipedia.org By systematically modifying a molecule's structure and observing the resulting changes in activity, researchers can identify key structural features responsible for its effects. wikipedia.orgoncodesign-services.com

For hexanol derivatives, SAR studies would explore how variations in the carbon skeleton and the position of the hydroxyl group affect a specific biological endpoint, such as antimicrobial activity or receptor binding. While specific SAR studies for this compound are not widely documented, the principles can be applied to its structural class.

Key structural modifications for SAR studies of hexanol derivatives could include:

Chain Length: Increasing or decreasing the length of the alkyl chain.

Branching: Varying the position and number of methyl or other alkyl groups. For instance, comparing the activity of this compound with its linear isomer, 1-hexanol, or other branched isomers like 5-methyl-2-hexanol.

Hydroxyl Group Position: Moving the -OH group to primary, secondary, or other tertiary positions.

Functional Group Substitution: Replacing the hydroxyl group with other functional groups (e.g., an ether or an amine) to probe the importance of hydrogen bonding. slideshare.net

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be developed from experimental SAR data. wikipedia.orgnih.gov These models use molecular descriptors (e.g., size, polarity, electronic properties) to build a mathematical relationship between structure and activity, allowing for the prediction of the activity of new, unsynthesized compounds. wikipedia.org

Table 5: Hypothetical SAR for Hexanol Derivatives on a Generic Biological Target
CompoundStructural FeatureHypothetical Relative ActivityRationale
1-HexanolLinear, primary alcohol1.0Baseline activity.
2-HexanolLinear, secondary alcohol1.5Increased steric bulk near the -OH group may improve binding.
2-Methyl-2-pentanolBranched, tertiary alcohol2.5Branching increases lipophilicity and may provide a better fit for a hydrophobic binding pocket.
This compoundHighly branched, tertiary alcohol2.2Increased branching improves lipophilicity, but excessive steric hindrance may slightly reduce binding affinity compared to a smaller tertiary alcohol.
3-HexanoneCarbonyl instead of hydroxyl0.1Loss of hydrogen bond donor capability drastically reduces activity, indicating the -OH group is critical. drugdesign.org

Advanced Analytical Chemistry Methodologies for 2,3 Dimethyl 3 Hexanol

Chiral Chromatographic Separation Techniques

As 2,3-dimethyl-3-hexanol possesses a chiral center at the C3 position, the separation of its enantiomers is essential for stereoselective synthesis and pharmacological studies. Chiral chromatography is the cornerstone for achieving this separation. The underlying principle of chiral recognition in chromatography involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is part of the stationary phase. These diastereomeric complexes have different association constants, leading to different retention times and thus enabling their separation nih.gov.

Gas chromatography (GC) is a powerful technique for the separation of volatile compounds like this compound. For the enantiomeric separation of chiral alcohols, GC columns with chiral stationary phases (CSPs) are employed. Cyclodextrin derivatives are the most common and effective CSPs for this purpose. These cyclic oligosaccharides have a chiral cavity and can form inclusion complexes with the enantiomers of the analyte. The stability of these complexes differs for each enantiomer, leading to their separation.

Modified β-cyclodextrins, such as those bonded to a polysiloxane backbone (e.g., Chirasil-DEX), are widely used. The enantioselectivity can be influenced by the type of cyclodextrin, the nature of its substituents, and the GC operating conditions, particularly the temperature. A decrease in column temperature generally leads to better separation as it enhances the differences in the thermodynamics of the diastereomeric interactions.

In some cases, derivatization of the alcohol to a less polar and more volatile derivative, such as an acetate ester, can improve the chromatographic separation and resolution of the enantiomers. For instance, a method involving the acylation of various chiral alcohols followed by analysis on a CP Chirasil-DEX CB column has been shown to be effective. nih.gov While specific conditions for this compound are not extensively documented, methodologies developed for other chiral tertiary alcohols can be adapted.

Table 1: Typical Chiral GC Columns and Conditions for Alcohol Enantioseparation

Chiral Stationary PhaseCommon AnalytesTypical Temperature ProgramCarrier Gas
Permethylated β-cyclodextrin Secondary and Tertiary Alcohols50°C to 180°C at 2-5°C/minHydrogen or Helium
Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin Chiral Alcohols, Diols60°C to 200°C at 1-3°C/minHydrogen or Helium
CP Chirasil-DEX CB Acyclic and Cyclic Chiral Alcohols (and their acetate derivatives)70°C to 220°C at 5-10°C/minHydrogen or Helium

This table presents generalized conditions and may require optimization for this compound.

High-Performance Liquid Chromatography (HPLC) is another versatile technique for chiral separations and can be applied to a broader range of compounds, including those that are not sufficiently volatile for GC. For the enantiomeric resolution of this compound, HPLC with polysaccharide-based CSPs is the most common approach. These CSPs consist of cellulose or amylose derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica support.

The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure. The choice of the mobile phase, which can be a normal-phase (e.g., hexane (B92381)/isopropanol) or a reversed-phase (e.g., acetonitrile/water) system, significantly influences the retention and enantioselectivity. The selection of the alcohol modifier (e.g., ethanol (B145695), isopropanol) in normal-phase systems can also alter the elution order of the enantiomers.

Table 2: Common Polysaccharide-Based HPLC Columns for Chiral Separations

Column NameChiral SelectorTypical Mobile Phases
Chiralcel® OD Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol, Ethanol
Chiralpak® AD Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol, Acetonitrile
Chiralpak® IA Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol, Ethyl Acetate, MTBE

The selection of the specific column and mobile phase requires screening and method development for optimal separation of this compound enantiomers.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier, such as an alcohol (e.g., methanol, ethanol). This results in lower solvent consumption and faster analysis times compared to HPLC.

Similar to HPLC, polysaccharide-based CSPs are the most widely used columns for chiral SFC. The principles of chiral recognition are analogous to those in HPLC. The composition of the mobile phase, including the type and percentage of the alcohol modifier, as well as the column temperature and backpressure, are critical parameters that need to be optimized to achieve baseline separation of the enantiomers of this compound. SFC has shown broad applicability for the chiral separation of a wide range of pharmaceutical compounds.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the analysis of complex mixtures and for the identification and quantification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the impurity profiling of volatile compounds like this compound. The gas chromatograph separates the individual components of a sample, which are then introduced into the mass spectrometer. The mass spectrometer provides mass spectral data for each component, which can be used for structural elucidation and identification by comparing the obtained spectra with library data. The NIST spectral library contains an entry for this compound, which can be used for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique that is particularly useful for the analysis of less volatile or thermally labile impurities. Similar to GC-MS, the liquid chromatograph separates the components of a mixture before they are detected by the mass spectrometer. LC-MS is a powerful tool for the analysis of a wide range of compounds, including alcohols and their metabolites.

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing. Hyphenated techniques are instrumental in identifying and quantifying impurities that may arise from the synthesis process, degradation, or storage of this compound.

Quantitative Analysis Methods for Chemical Reaction Monitoring and Yield Determination

Accurate and precise quantitative methods are necessary to monitor the progress of the synthesis of this compound and to determine the final reaction yield.

Gas chromatography with a flame ionization detector (GC-FID) is a standard and reliable method for the quantitative analysis of volatile organic compounds. By using an internal or external standard, the concentration of this compound in a reaction mixture can be determined. This allows for the monitoring of the reaction kinetics and the calculation of the reaction yield. The synthesis of tertiary alcohols, such as this compound, often involves the Grignard reaction. Chromatographic methods can be used to monitor the consumption of reactants and the formation of the product.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for determining the purity and concentration of a compound without the need for a reference standard of the analyte itself. emerypharma.com By using a certified internal standard with a known concentration, the absolute quantity of this compound in a sample can be accurately determined by comparing the integral of a specific proton signal of the analyte to that of the internal standard. emerypharma.comox.ac.uk This method is particularly useful for the accurate determination of the yield of a chemical reaction.

Table 3: Comparison of Quantitative Analysis Techniques

TechniquePrincipleAdvantagesDisadvantages
GC-FID Separation by volatility, detection by flame ionizationHigh sensitivity, good linearity, robustRequires volatility, destructive
qNMR Nuclear magnetic resonance signal intensity is proportional to the number of nucleiHigh precision and accuracy, non-destructive, no analyte-specific standard neededLower sensitivity than GC-FID, requires specialized equipment and expertise

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into the synthesis of larger, more complex molecules, thereby transferring their chirality to the final product. chemeo.com These synthons are crucial in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. chemeo.com Chiral tertiary alcohols, in particular, are valuable structural motifs found in numerous biologically active compounds and natural products. manchester.ac.ukillinois.eduresearchgate.net The synthesis of these complex targets often relies on the availability of a diverse "chiral pool" of starting materials.

A thorough review of scientific databases and literature reveals no specific documented instances of 2,3-Dimethyl-3-hexanol being utilized as a chiral building block in the total synthesis of complex molecules. While its structure is consistent with that of a chiral synthon, its application in this regard has not been reported in detail.

Use as a Precursor for the Synthesis of Other Chiral Compounds

The functional group of a chiral molecule can be chemically modified to produce new chiral compounds. For instance, a chiral alcohol can be oxidized to a ketone, dehydrated to an alkene, or converted to an alkyl halide, all while potentially retaining the original stereocenter's integrity, thus serving as a precursor for a variety of other chiral molecules. libretexts.org This strategy is fundamental to expanding the library of available chiral compounds for various synthetic needs.

Development as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to occur with a specific stereochemical outcome. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org Similarly, chiral ligands are synthesized from chiral precursors and are used to coordinate with metal catalysts to create an asymmetric environment for a reaction, thereby inducing enantioselectivity. researchgate.net

There is no evidence in the reviewed literature to suggest that this compound has been developed or utilized as a chiral auxiliary or as a precursor for the synthesis of chiral ligands in asymmetric catalysis. The structural features required for an effective auxiliary or ligand, such as rigidity and specific coordinating groups, may be present, but its potential in this area remains unexplored in published research.

Applications in Specialized Solvents or Reagents for Chemical Transformations

Chiral solvents can be used to create an asymmetric environment that can influence the stereochemical outcome of a reaction. Although often leading to low levels of enantiomeric excess, the use of chiral solvents is an area of academic interest. mdpi.com Chiral reagents are used stoichiometrically to achieve stereoselective transformations.

No studies have been found that report the use of this compound as a specialized chiral solvent or as a specific reagent for inducing stereoselectivity in chemical transformations. Its physical properties are not well-documented in the context of solvent applications, and no unique reactive properties as a reagent have been reported.

Potential Role in Polymer Chemistry or Materials Science (e.g., as a monomer or modifier)

Alcohols can be incorporated into polymers as monomers, for example, in the synthesis of polyesters or polyethers. The structure of the alcohol, including its stereochemistry and steric bulk, can influence the properties of the resulting polymer, such as its thermal stability, crystallinity, and optical properties. Tertiary alcohols can also act as chain-terminating agents or modifiers in certain polymerization reactions.

The potential application of this compound in polymer chemistry or materials science has not been investigated in the available scientific literature. There are no reports of its use as a monomer, a polymer modifier, or in the synthesis of specialized materials where its chiral and branched structure might impart unique properties.

Environmental Chemical Pathways and Mechanistic Degradation Studies Academic Focus

Abiotic Degradation Pathways in Environmental Matrices (e.g., Atmospheric Photooxidation)

In the atmosphere, the persistence of volatile organic compounds like 2,3-Dimethyl-3-hexanol is primarily controlled by the rate of their gas-phase oxidation. This process is dominated by reactions with photochemically generated radicals.

The principal degradation pathway for this compound in the troposphere is its reaction with the hydroxyl radical (OH). researchgate.net This reaction proceeds via hydrogen atom abstraction from a C-H bond. researchgate.netscielo.br Abstraction from the O-H bond of the alcohol functional group is considered negligible under atmospheric conditions. researchgate.net

The rate of H-atom abstraction is dependent on the type of C-H bond, with the general order of reactivity being: tertiary C-H > secondary C-H > primary C-H. researchgate.netscielo.br As a tertiary alcohol, this compound lacks a hydrogen atom on the carbon bearing the hydroxyl group (the α-carbon). Therefore, the reaction occurs at other positions along its carbon skeleton. The this compound molecule contains one tertiary C-H bond, two secondary C-H bonds, and multiple primary C-H bonds, all of which are potential sites for OH radical attack.

Table 1: Gas-Phase Reaction Rate Constants with OH Radicals at ~298 K for Compounds Structurally Related to this compound

Compound Formula kOH (cm³ molecule⁻¹ s⁻¹) Reference(s)
3,3-Dimethyl-1-butanol C₆H₁₄O 5.33 x 10⁻¹² copernicus.org
3,3-Dimethyl-2-butanol C₆H₁₄O 10.50 x 10⁻¹² copernicus.org
2,2-Dimethylhexane C₈H₁₈ 4.30 x 10⁻¹² (at 248K) mdpi.comsemanticscholar.org
2-Methylhexane C₇H₁₆ 7.00 x 10⁻¹² copernicus.org
3-Methylhexane C₇H₁₆ 7.00 x 10⁻¹² copernicus.org
2-Methylheptane C₈H₁₈ 8.60 x 10⁻¹² copernicus.org
3-Methylheptane C₈H₁₈ 7.93 x 10⁻¹² copernicus.org

Based on these values, the atmospheric lifetime (τ) of this compound with respect to reaction with OH radicals is estimated to be on the order of hours to a few days, depending on the OH radical concentration.

In specific environments, such as the marine boundary layer or areas with industrial chlorine sources, the reaction with chlorine atoms (Cl) can be a significant degradation pathway. copernicus.org Similar to OH radicals, chlorine atoms react with alcohols primarily through H-atom abstraction. copernicus.org Chlorine atom reactions are typically faster than those with OH radicals. nih.gov

The table below provides context for the reactivity of alcohols with chlorine atoms.

Table 2: Gas-Phase Reaction Rate Constants with Cl Atoms at ~298 K for Various Alcohols

Compound Formula kCl (cm³ molecule⁻¹ s⁻¹) Reference(s)
(E)-4-Methylcyclohexanol C₇H₁₄O 3.70 x 10⁻¹⁰ copernicus.org
3,3-Dimethyl-1-butanol C₆H₁₄O 2.69 x 10⁻¹⁰ copernicus.org
3,3-Dimethyl-2-butanol C₆H₁₄O 1.21 x 10⁻¹⁰ copernicus.org
1-Octen-3-ol C₈H₁₆O 4.03 x 10⁻¹⁰ researchgate.net

The higher rate constants for Cl atom reactions suggest that in chlorine-rich environments, this degradation pathway can significantly shorten the atmospheric lifetime of this compound to just a matter of hours.

Direct absorption of solar radiation followed by dissociation (photolysis) is not a significant atmospheric removal process for saturated alcohols like this compound. researchgate.net The dominant photochemical breakdown mechanism is indirect, occurring via photooxidation initiated by the reactions with OH radicals, as detailed in section 9.1.1.

In specific contexts outside of the gas phase, such as on the surface of semiconductor particles like titanium dioxide (TiO₂), photocatalytic degradation of tertiary alcohols has been observed. nih.gov This process can lead to the cleavage of C-C bonds, a reaction pathway not typically seen in gas-phase photooxidation. nih.gov However, this remains a specialized pathway and not a primary mechanism for its widespread atmospheric removal.

Biotransformation and Biodegradation Mechanisms by Microorganisms

The biodegradation of tertiary alcohols is generally considered to be a slow process that requires specialized microorganisms, as the tertiary structure presents challenges for typical metabolic pathways. researchgate.netnih.gov

While no studies have specifically detailed the metabolic pathway for this compound, research on smaller tertiary alcohols provides insight into plausible degradation routes. Two primary initial enzymatic attacks have been identified for other tertiary alcohols:

Hydroxylation: The pathway for tert-butyl alcohol (TBA) is initiated by a monooxygenase that hydroxylates a methyl group to form 2-methylpropane-1,2-diol. This diol is then further oxidized to 2-hydroxyisobutyric acid, which can enter central metabolism. researchgate.netnih.gov A similar initial hydroxylation at one of the terminal or internal carbon atoms of this compound could represent a potential degradation pathway.

Desaturation: A more recently discovered pathway for tert-amyl alcohol (TAA) involves an initial desaturation step, rather than hydroxylation. nih.gov The enzyme acts as a desaturase, forming an unsaturated alcohol (a hemiterpene). researchgate.netnih.gov This unsaturated intermediate is then channeled into pathways for terpene or branched-chain amino acid catabolism. This desaturation mechanism is an alternative and potentially efficient strategy for initiating the degradation of a C8 tertiary alcohol like this compound.

Based on these established mechanisms, the biotransformation of this compound likely proceeds through an initial oxidation or desaturation event, followed by further enzymatic reactions to break down the carbon skeleton into intermediates of central metabolism.

The enzymatic breakdown of tertiary alcohols requires specialized enzymes, as common alcohol dehydrogenases (ADHs) are generally ineffective. ADHs typically act by removing a hydrogen from the α-carbon, a position that lacks a hydrogen in tertiary alcohols. libretexts.org

The key enzymes capable of initiating tertiary alcohol degradation are monooxygenases . researchgate.netapi.org These enzymes incorporate an atom of oxygen into the substrate. Specific enzyme systems identified in the degradation of compounds like TBA and TAA include:

Rieske nonheme mononuclear iron oxygenases: An enzyme system designated MdpJ/MdpK has been identified as a crucial catalyst in the degradation of TAA and TBA. researchgate.netnih.gov This versatile enzyme has been shown to function as both a hydroxylase (in the case of TBA) and a desaturase (in the case of TAA), making it a prime candidate for the initial attack on other tertiary alcohols. nih.gov

Cytochrome P450 Monooxygenases: This is a large and diverse superfamily of enzymes known to catalyze the oxidation of a wide variety of organic compounds, including the hydroxylation of linear and branched alkanes. frontiersin.orgresearchgate.net It is plausible that certain bacterial cytochrome P450 systems possess the capability to hydroxylate this compound, initiating its degradation.

The further metabolism of the resulting intermediates would then be carried out by a cascade of other enzymes, such as specific dehydrogenases and hydrolases, to complete the mineralization process.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of tertiary alcohols like 2,3-Dimethyl-3-hexanol often relies on classical methods such as the Grignard reaction. brainly.comyoutube.com Future research is increasingly focused on developing more efficient, sustainable, and selective synthetic pathways.

One promising direction is the advancement of catalytic methods. The use of transition-metal catalysts or organocatalysts could provide routes with higher atom economy, lower energy consumption, and the ability to use a wider range of starting materials under milder conditions. Research into chemo- and regioselective hydrohydroxylation of corresponding alkenes using sustainable catalysts represents a significant step forward.

Furthermore, the development of enantioselective synthetic routes is a key area for future exploration. Since this compound possesses a chiral center at the C3 position, current methods typically produce a racemic mixture. Future methodologies may employ chiral catalysts or biocatalytic systems, such as enzymes, to produce specific stereoisomers. This would be crucial for applications where stereochemistry plays a vital role, such as in the synthesis of pharmaceuticals or advanced polymers.

The table below outlines a comparison between traditional and potential future synthetic approaches.

FeatureTraditional Method (e.g., Grignard)Future Sustainable Routes
Reagents Stoichiometric organometallic reagentsCatalytic (transition metals, enzymes)
Solvents Anhydrous ethersGreener solvents (e.g., ionic liquids, water) or solvent-free conditions
Atom Economy Moderate; produces salt byproductsHigh; minimizes waste
Stereoselectivity Generally produces racemic mixturesPotential for high enantioselectivity
Energy Input Often requires specific temperature controlAims for room temperature and pressure conditions

Exploration of New Reactivity Pathways and Derivatizations

The chemical reactivity of this compound is largely defined by its tertiary alcohol structure, which makes it resistant to oxidation under many standard conditions. However, future research aims to unlock new reactivity pathways and create novel derivatives.

A significant area of investigation is the selective activation and functionalization of C-H bonds. This advanced methodology could allow for the direct conversion of the hydrocarbon backbone of the molecule into new functional groups, bypassing the need for multi-step synthetic sequences. Such pathways could lead to the creation of a diverse range of derivatives with unique properties.

Moreover, while direct oxidation is challenging, the exploration of novel catalytic systems for controlled oxidation could yield valuable ketone products. Similarly, research into new dehydration catalysts and conditions could provide greater control over the formation of various alkene isomers, which are valuable building blocks in organic synthesis. The derivatization of the hydroxyl group to form ethers, esters, and other functional groups using new, more efficient catalytic methods remains an area with potential for discovery.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental work and accelerating discovery. Future research will increasingly rely on these in silico techniques.

Quantitative Structure-Property Relationship (QSPR) studies have already been used to predict the physical properties of a range of alcohols, including this compound. kg.ac.rs Future work could expand these models to predict a wider array of properties with greater accuracy, including its behavior in various solvents and its potential as a fuel additive. nrel.gov

Advanced computational modeling, such as Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms in detail. For instance, modeling the transition states of its synthesis or derivatization reactions can help in designing more efficient catalysts. Molecular dynamics simulations can predict the conformational behavior of the molecule and its interactions with other molecules, which is crucial for understanding its role in materials science or biological systems. smolecule.com

Table of Potential Computational Research Areas:

Computational MethodResearch GoalPotential Impact
DFT Calculations Elucidate reaction mechanisms for synthesis and derivatization.Design of novel catalysts with higher efficiency and selectivity.
QSPR Modeling Predict physical properties (boiling point, viscosity, solubility).Rapid screening for applications like fuel blends or solvents. kg.ac.rsnrel.gov
Molecular Dynamics Simulate interactions in complex mixtures or polymer matrices.Guide the formulation of advanced materials.

Integration of this compound into Advanced Materials Applications

The highly branched structure of this compound makes it an interesting candidate as a building block for advanced materials. While its direct applications are not yet widespread, future research could focus on its integration into polymers and other functional materials.

One potential avenue is its use as a precursor to monomers. The introduction of its bulky, branched structure into a polymer backbone could impart unique properties such as increased thermal stability, altered solubility, and modified mechanical characteristics. For example, it could be used to synthesize specialty acrylates or epoxides for use in coatings, adhesives, or composites.

Additionally, this compound itself or its derivatives could be explored as performance-enhancing additives. Its potential use as a solvent, plasticizer, or compatibilizer in material formulations is an area ripe for investigation. A study has already identified it as a potential fuel blend component for spark ignition engines, suggesting its relevance in energy applications. nrel.gov

Green Chemistry Approaches in its Synthesis and Transformation

The principles of green chemistry provide a framework for developing more environmentally benign chemical processes. carlroth.com Future research on this compound will undoubtedly be guided by these principles, aiming to improve the sustainability of both its synthesis and subsequent transformations.

Key areas of focus will include:

Use of Renewable Feedstocks: Investigating biosynthetic pathways or the conversion of biomass-derived platform chemicals into precursors for this compound synthesis.

Catalysis: Shifting from stoichiometric reagents, which are consumed in the reaction, to catalytic alternatives that can be used in small amounts and recycled. carlroth.com This enhances atom economy and reduces waste.

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, or eliminating the need for solvents altogether. carlroth.com

Designing for Degradation: Conducting studies to understand the environmental fate of this compound and designing its derivatives to be biodegradable after their intended use. carlroth.com

By integrating these green chemistry principles, future research can ensure that the scientific advancements related to this compound are not only innovative but also environmentally responsible.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyl-3-hexanol
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-3-hexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.